molecular formula C21H31N5O3S B2952245 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one CAS No. 890594-44-2

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one

Número de catálogo: B2952245
Número CAS: 890594-44-2
Peso molecular: 433.57
Clave InChI: NEFVVNJVLFFOPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic organic molecule featuring a 1,2,4-triazole moiety linked to a butan-1-one backbone, which is further substituted with a 2,4,6-trimethylbenzenesulfonyl-piperazine group. Structural elucidation of analogous compounds (e.g., via NMR and UV spectroscopy) has been reported in prior studies .

Propiedades

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3S/c1-14-11-15(2)21(16(3)12-14)30(28,29)25-9-7-24(8-10-25)20(27)13-17(4)26-19(6)22-18(5)23-26/h11-12,17H,7-10,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFVVNJVLFFOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=NC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one is a novel derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring followed by the introduction of the piperazine moiety and sulfonyl group. The synthetic pathway can be summarized as follows:

  • Formation of Triazole : The initial step involves forming the triazole ring using appropriate hydrazine derivatives.
  • Piperazine Integration : The piperazine component is then introduced through nucleophilic substitution reactions.
  • Sulfonyl Group Attachment : Finally, the sulfonyl group is attached to complete the structure.

Biological Activity

Numerous studies have reported on the biological activities associated with triazole derivatives. The specific compound under discussion has shown promising results in various assays.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) tests have demonstrated that compounds similar to this one can inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • A study highlighted that derivatives containing the triazole moiety showed antifungal activity against Candida albicans, indicating potential for treating fungal infections .

Cytotoxicity

In vitro cytotoxicity studies have been conducted to evaluate the potential anticancer effects of this compound:

  • MTT Assay : This assay revealed that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating effective inhibition of cell proliferation .
Cell LineIC50 Value (μM)Activity
MCF-70.99 ± 0.01High
HeLa1.5 ± 0.05Moderate

The mechanism by which these compounds exert their biological effects often involves:

  • Cell Cycle Arrest : Studies have shown that treatment with triazole derivatives can induce cell cycle arrest at sub-G1 and G2/M phases, leading to apoptosis in cancer cells .

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives:

  • Antifungal Efficacy : A study conducted on a series of triazole compounds demonstrated their effectiveness against resistant strains of Candida, showcasing their potential as antifungal agents .
  • Anticancer Properties : Another investigation focused on a library of substituted triazoles found that specific derivatives significantly inhibited tumor growth in xenograft models, suggesting their utility in cancer therapy .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method (Reference)
Target: 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one C₂₃H₃₂N₅O₃S (calculated) ~465.6 (calculated) 1,2,4-Triazole, sulfonamide, piperazine, ketone Not explicitly reported; likely via sulfonylation of piperazine intermediates
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one C₁₉H₂₅ClN₄O₃S 424.9 Pyrazole, sulfonamide, piperazine, ketone Multi-step synthesis involving sulfonylation and coupling
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole C₃₃H₂₄N₁₀ 584.6 1,2,4-Triazole, imidazole One-pot synthesis using CAN catalyst under reflux
4-(3,5-Dinitro-1,2,4-triazol-1-yl)butan-2-one C₆H₇N₅O₅ 229.2 1,2,4-Triazole, nitro groups, ketone Nitration of triazole derivatives followed by alkylation

Key Findings:

Unlike the imidazole-triazole hybrid in , the target lacks aromatic stacking motifs but benefits from the sulfonamide group’s polarity.

Synthetic Complexity :

  • The target likely requires sulfonylation of piperazine (similar to ), whereas the imidazole-triazole analog employs a one-pot method with a CAN catalyst.
  • The nitro-triazole derivative involves nitration steps, which are absent in the target’s synthesis.

Functional Implications: The ketone group in the target and may facilitate hydrogen bonding in biological systems, while the nitro groups in enhance electrophilicity but reduce metabolic stability. The piperazine-sulfonamide moiety in the target and is associated with improved solubility and CNS penetration compared to non-sulfonylated analogs .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence reactivity or biological activity?

  • Methodological Answer : The compound contains a 1,2,4-triazole ring substituted with methyl groups at positions 3 and 5, a piperazine moiety linked to a 2,4,6-trimethylbenzenesulfonyl group, and a ketone-functionalized butanone backbone. The triazole ring contributes to hydrogen-bonding interactions, while the sulfonyl-piperazine group enhances solubility and metabolic stability. Computational modeling (e.g., DFT calculations) and comparative analysis with structurally similar triazole derivatives (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) can predict reactivity and binding affinities .

Q. What synthetic strategies are recommended for preparing this compound?

  • Methodological Answer : A multi-step synthesis is likely required:

Triazole Formation : Use a cyclocondensation reaction between amidrazones and carbonyl reagents under reflux (e.g., ethanol, 80°C, 36 hours) .

Piperazine Sulfonylation : React piperazine with 2,4,6-trimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM, TEA catalyst).

Coupling Reactions : Link the triazole and sulfonylated piperazine via a ketone spacer using nucleophilic substitution or amide-bond-forming agents (e.g., EDCI/HOBt). Monitor purity via HPLC and confirm structure via 1H^1H/13C^{13}C-NMR and HRMS .

Q. How should researchers handle stability and storage conditions for this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products. Use TLC (e.g., EtOH/Et2_2O 75:25) for routine monitoring .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using:

  • Positive/Negative Controls : Include known inhibitors/agonists (e.g., triazole-based reference compounds).
  • Dose-Response Curves : Test across a 104^4-fold concentration range (1 nM–100 µM).
  • Orthogonal Assays : Validate results via SPR (binding affinity) and functional assays (e.g., cAMP modulation). Statistical tools like ANOVA or Bayesian meta-analysis reconcile discrepancies .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicology?

  • Methodological Answer : Adopt a tiered approach:

  • Laboratory Studies : Measure hydrolysis rates (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301B assay).
  • Ecosystem Modeling : Use fugacity models to predict partitioning into water, soil, and biota.
  • Long-Term Field Trials : Apply randomized block designs with split-split plots to assess bioaccumulation in aquatic/terrestrial organisms over multiple seasons .

Q. How can structure-activity relationships (SAR) be elucidated for this compound?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with variations in triazole substituents (e.g., ethyl instead of methyl) or sulfonyl groups.
  • Biological Screening : Test against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or microcalorimetry.
  • QSAR Modeling : Corrogate activity data with descriptors (logP, polar surface area) using partial least squares (PLS) regression .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.